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Sodium-N-methyl-N-tall oil taurate

Cat. No.: B1164945
CAS No.: 61791-41-1
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Description

Contextualization within the Class of N-Acyl Amino Acid Surfactants

Sodium-N-methyl-N-tall oil taurate belongs to the broader class of N-acyl amino acid surfactants. These surfactants are created by forming an amide bond between the nitrogen atom of an amino acid (or its derivative) and the acyl group of a carboxylic acid, typically a fatty acid. This class of surfactants is noted for its favorable characteristics, including good biocompatibility and biodegradability.

N-acyl amino acid surfactants can be synthesized through various routes, including chemical and enzymatic methods. Chemical synthesis, such as the Schotten-Baumann reaction, is common, though enzymatic processes are gaining attention due to their milder reaction conditions. The properties of these surfactants can be fine-tuned by selecting different amino acids and fatty acids, leading to a wide range of functionalities.

Derivation from Tall Oil Fatty Acids: A Bio-Renewable Feedstock Perspective

A key feature of this compound is its derivation from tall oil fatty acids (TOFA), a renewable and sustainable feedstock. Tall oil is a byproduct of the Kraft process of wood pulp manufacturing, primarily from coniferous trees. This makes it a non-food competing raw material, offering a distinct advantage over some other bio-based feedstocks.

TOFA is obtained through the fractional distillation of crude tall oil and is predominantly composed of oleic acid and linoleic acid, with other fatty acids present in smaller amounts. The use of TOFA in the synthesis of surfactants aligns with the growing demand for greener and more sustainable chemical alternatives to petroleum-based products.

Typical Composition of Tall Oil Fatty Acids (TOFA)

Fatty Acid Percentage Composition (approx.)
Oleic Acid 45-55%
Linoleic Acid 35-45%

Chemical Significance of the Taurate Moiety and Amide Linkage

The chemical structure of this compound is central to its function as a surfactant. The molecule consists of two key features: the taurate moiety and the amide linkage.

The hydrophilic (water-attracting) portion of the surfactant is the N-methyltaurine (a derivative of taurine) headgroup. smolecule.com This group contains a sulfonate, which provides the anionic charge and imparts good water solubility. The presence of the methyl group on the nitrogen atom can influence the packing of the surfactant molecules at interfaces, affecting properties like foaming. smolecule.com

The taurate headgroup is connected to the hydrophobic (water-repelling) tall oil fatty acid tail via a stable amide bond. This amide linkage is a significant feature, as it is more resistant to hydrolysis over a wider pH range compared to ester linkages found in some other surfactants. This stability makes this compound suitable for use in a broader variety of formulations.

Scope of Academic Inquiry into this compound Chemistry

Academic and industrial research on this compound focuses on characterizing its physicochemical properties and exploring its performance in various applications. Key areas of investigation include its efficiency as an emulsifier, its foaming characteristics, and its interactions with other surfactants.

Studies have shown that this surfactant can enhance foaming and cleaning efficiency when combined with other surfactants and can improve the stability of emulsions under different conditions. smolecule.com Research also indicates potential antimicrobial properties. smolecule.com The primary research goal is to understand the structure-property-performance relationships to optimize its use in formulations for personal care, cosmetics, and industrial and institutional cleaners.

Physicochemical Properties of the Oleic Component of this compound

Property Value
Critical Micelle Concentration (CMC) 0.04% by weight smolecule.com

| Static Surface Tension (1% aqueous solution) | ~35 mN/m smolecule.com |

Performance Characteristics of this compound

Performance Aspect Observation
Foaming Exhibits excellent foaming characteristics and stability, particularly in the presence of oils. smolecule.com
Emulsification Aids in stabilizing emulsions, which is critical in cosmetic and industrial formulations. smolecule.com

| Hard Water Stability | Maintains surface activity even in hard water conditions. smolecule.com |

Properties

CAS No.

61791-41-1

Molecular Formula

C23H48N2O

Synonyms

Igepon TK (32)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Derivatization

The generation of Sodium-N-methyl-N-tall oil taurate is preceded by the careful isolation and synthesis of its constituent parts. This involves the extraction and analysis of Tall Oil Fatty Acids and the chemical synthesis of N-methyl taurine (B1682933) and its corresponding salts.

Isolation and Compositional Analysis of Tall Oil Fatty Acids (TOFA)

Tall Oil Fatty Acid (TOFA) is a product derived from crude tall oil (CTO), which is a byproduct of the Kraft pulping process used in the manufacturing of paper from coniferous trees, particularly pine species like Pinus sylvestris and Pinus radiata. google.com CTO itself is a complex mixture of organic compounds, primarily consisting of fatty acids, rosin (B192284) acids (resin acids), and unsaponifiable materials. google.comsmolecule.com The unsaponifiable fraction contains sterols, fatty alcohols, and other hydrocarbon derivatives. smolecule.compatsnap.com

The isolation of TOFA from CTO is achieved through fractional distillation. smolecule.compatsnap.com In this process, the crude tall oil is heated, and its various components are separated based on their different boiling points. patsnap.com This distillation process significantly reduces the amount of rosin acids and unsaponifiables. smolecule.com A typical crude tall oil may contain 40-60% resin acids and 30-60% fatty acids, whereas the fractional distillation process can yield TOFA with a rosin acid content reduced to 1-10%. smolecule.compatsnap.com High-quality TOFA can have a fatty acid content of over 97%. patsnap.com

The exact chemical composition of TOFA can vary considerably depending on factors such as the species of wood used, geographical location of the pine trees, and the specific parameters of the pulping and distillation processes. byjus.comspecialchem.comcore.ac.uk However, the primary constituents of TOFA are long-chain unsaturated fatty acids. The most abundant of these are typically oleic acid (a C18:1 monounsaturated acid) and linoleic acid (a C18:2 polyunsaturated acid). smolecule.compatsnap.combyjus.com Other fatty acids present in smaller quantities include palmitic acid, stearic acid, and conjugated linoleic acid. patsnap.combyjus.com

For analytical purposes, the composition of TOFA is commonly determined using gas chromatography (GC). specialchem.comcore.ac.ukwipo.int To make the fatty and rosin acids volatile enough for GC analysis, they are typically derivatized to their methyl esters. specialchem.comrsc.org This can be achieved through reaction with reagents such as diazomethane (B1218177) or by esterification with methanol (B129727) using a catalyst like boron trifluoride. specialchem.com

Below is an interactive data table summarizing the typical composition of Tall Oil Fatty Acids (TOFA) based on various sources.

ComponentTypical Percentage Range (%)Key Compounds
Fatty Acids 90 - 98Oleic Acid, Linoleic Acid, Palmitic Acid
Rosin Acids 1 - 10Abietic Acid, Pimaric Acid
Unsaponifiables 1 - 3Sterols, Fatty Alcohols, Hydrocarbons

Synthetic Routes to N-Methyl Taurine and its Alkali Metal Salts

N-methyl taurine, or 2-(methylamino)ethanesulfonic acid, is a key intermediate in the synthesis of this compound. smolecule.com Industrial production of N-methyl taurine and its alkali metal salts, such as sodium N-methyl taurate, is achieved through several synthetic pathways.

A prevalent industrial method for synthesizing sodium N-methyl taurate involves a multi-step process starting with ethylene (B1197577) oxide. patsnap.comwikipedia.org In the initial step, ethylene oxide reacts with sodium bisulfite in an aqueous solution to produce sodium 2-hydroxyethyl sulfonate, also known as sodium isethionate. patsnap.comcore.ac.uk

This intermediate, sodium isethionate, is then subjected to a reaction with methylamine (B109427) under conditions of high temperature and pressure. patsnap.comwikipedia.org The reaction is typically carried out at temperatures ranging from 150 to 300°C and pressures between 10 and 25 MPa. patsnap.com This amination step results in the formation of sodium N-methyl taurate. wikipedia.org To facilitate this reaction, a basic catalyst such as sodium hydroxide (B78521) or potassium hydroxide may be employed. byjus.comgoogle.com

To mitigate the harsh conditions of high temperature and pressure, various catalytic approaches have been developed for the synthesis of N-methyl taurine and its salts. These methods aim to improve reaction efficiency, yield, and selectivity under more moderate conditions.

One such approach involves the use of heterogeneous catalysts for the reaction between sodium isethionate and methylamine. For instance, a mixed oxide catalyst, such as Zn5(CO3)2(OH)6/Ni2ZrO4, has been shown to effectively catalyze this conversion, allowing for high yields (85.0-95.0%) and selectivity (greater than 98%) under less extreme temperatures and pressures. byjus.comgoogle.com Other catalytic systems for this reaction include the use of Zr and W-modified HY molecular sieves in an ionic liquid medium, which also allows for lower reaction temperatures and pressures. organic-chemistry.org

An alternative catalytic route starts with taurine. In one patented method, sodium taurinate is reacted with formaldehyde (B43269) in the presence of a palladium-based catalyst, followed by hydrogenation to yield sodium N-methyl taurate. patsnap.comchemicalbook.comgoogle.com Another method involves the reaction of N-methylacetamide with a sulfuric acid solution to produce N-methyl taurine, which can then be converted to its sodium salt. chemicalbook.com Furthermore, the methylation of taurine using dimethyl carbonate in the presence of a hydroxide has been described as a method that avoids the need for high-pressure synthesis. google.comwipo.int

N-Acyl Amidation for this compound Formation

The final step in the synthesis of this compound is the formation of an amide bond between the lipophilic tall oil fatty acid and the hydrophilic N-methyl taurate. This N-acyl amidation reaction is a critical step that joins the two precursor molecules.

Direct Condensation of Tall Oil Fatty Acids with N-Methyl Taurate Salts

This compound can be synthesized via the direct condensation of Tall Oil Fatty Acids (TOFA) with an alkali metal salt of N-methyl taurine, such as sodium N-methyl taurate. google.comgoogle.com This reaction involves heating the mixture of TOFA and the N-methyl taurate salt, typically at elevated temperatures, to drive the amidation reaction and form the corresponding N-acyl taurate, with the removal of water. smolecule.com For instance, the preparation of similar "Igepons" has been described by dehydrating a mixture of a fatty acid and the sodium salt of methyl taurine at temperatures exceeding 200°C. epo.org Catalysts, such as boric acid, may be used to facilitate this direct condensation, leading to high conversion rates. google.com

An alternative, though indirect, approach that is widely used in industry for producing N-acyl taurates is the Schotten-Baumann reaction. google.comgoogle.com This method involves converting the tall oil fatty acids into more reactive fatty acyl chlorides. google.com These acyl chlorides are then reacted with sodium N-methyl taurate in a two-phase system, typically consisting of water and an organic solvent, in the presence of a base like sodium hydroxide. wikipedia.orgorganic-chemistry.org The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction towards the formation of the amide product. byjus.comwikipedia.org

Catalyst Systems and Reaction Conditions

The direct amidation of fatty acids with N-methyltaurine necessitates the use of catalysts to achieve viable reaction rates and yields. A variety of catalyst systems have been investigated for this purpose. Common catalysts include boric acid, zinc oxide, and magnesium oxide, used in catalytic amounts, typically ranging from 0.1% to 4.0% by weight. google.com The reaction is generally carried out at temperatures between 180°C and 205°C, with a preferred range of 195-200°C to prevent the formation of malodorous nitrogen-based decomposition products that can occur at temperatures exceeding 205°C. google.com

Alkali metal borohydrides, optionally in conjunction with zinc oxide, have also been employed as catalysts. google.com The alkali borohydride (B1222165) is thought to act as a catalyst or a reducing agent to promote the reaction, with preferred concentrations ranging from 0.01% to 0.2% by weight. google.com The reaction temperature for this system is preferably kept between 180°C and 320°C, with an optimal temperature of around 220°C. google.com

More recent developments have identified phosphoric acid as a highly effective catalyst for the amidation of fatty acids with taurine salts. google.com Unexpectedly superior results have been reported with phosphoric acid compared to other catalysts under identical process conditions. google.com The reaction using a phosphoric acid catalyst is typically conducted at temperatures ranging from 180°C to 250°C, with a molar ratio of fatty acid to taurine salt between 1.5:1 and 10:1. google.com

The composition of the tall oil fatty acid feedstock is a crucial variable. Tall oil is a by-product of the Kraft process of wood pulp manufacture, primarily from coniferous trees. wikipedia.org It is a mixture of fatty acids and rosin acids. google.com Through fractional distillation, a tall oil fatty acid (TOFA) fraction can be obtained, which is rich in oleic acid and linoleic acid. chemtradeasia.comnzic.org.nz

Table 1: Catalyst Systems and Reaction Conditions for Direct Amidation

Catalyst SystemTypical ConcentrationReaction Temperature (°C)Key Findings
Boric acid, and/or Zinc or Magnesium Oxide0.1 - 4.0% by weight180 - 205Temperatures above 205°C can lead to decomposition. google.com
Alkali Metal Borohydride (with optional Zinc Oxide)0.01 - 0.2% by weight180 - 320 (220 preferred)Believed to act as a catalyst or reducing agent. google.com
Phosphoric Acid0.1 - 0.7% by weight180 - 250Demonstrates superior performance compared to other catalysts. google.com
Water Removal and Process Optimization

Process optimization also involves controlling the molar ratio of the reactants. An excess of the fatty acid is often used to ensure complete conversion of the more valuable N-methyltaurine. Molar ratios of carboxylic acid to taurine salt can range from 1.1:1 to 2:1. google.com

Schotten-Baumann Synthesis via Fatty Acid Chlorides

An alternative and well-established method for synthesizing amides is the Schotten-Baumann reaction. wikipedia.org This method involves the acylation of an amine with an acid chloride in the presence of a base.

Fatty Acid Chloride Generation and Reaction Intermediates

The first step in this synthetic route is the conversion of tall oil fatty acids into their corresponding acid chlorides. This is typically achieved by reacting the fatty acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction of a fatty acid with thionyl chloride produces the fatty acid chloride along with by-products sulfur dioxide (SO₂) and hydrochloric acid (HCl), which are volatile and can be easily removed from the reaction mixture.

A patented method for preparing fatty acid chlorides from fatty acids with multiple unsaturated bonds, such as those found in tall oil, involves reacting a silylation product of the fatty acid with a chlorinating agent. google.com Another approach involves directly reacting the fatty acid with thionyl chloride at room temperature, followed by distillation of by-products under reduced pressure. google.com

Once the tall oil fatty acid chloride is generated, it is reacted with an aqueous solution of Sodium N-methyltaurine under Schotten-Baumann conditions. These conditions typically involve a two-phase solvent system, consisting of water and an organic solvent. wikipedia.org The base, usually aqueous sodium hydroxide, is present in the aqueous phase to neutralize the hydrochloric acid generated during the reaction. byjus.com

Challenges and By-product Formation (e.g., NaCl)

A significant challenge in the Schotten-Baumann synthesis of N-acyl taurates is the formation of undesirable by-products. The reaction of the fatty acid chloride with Sodium N-methyltaurine in the presence of a sodium-based alkali inevitably produces sodium chloride (NaCl) as a by-product. google.com This salt can be difficult and costly to remove from the final product. google.com

R-COCl + CH₃NHCH₂CH₂SO₃Na + NaOH → R-CON(CH₃)CH₂CH₂SO₃Na + NaCl + H₂O

The presence of NaCl in the final product can impact its physical properties and performance in certain applications, necessitating purification steps.

Purification and Isolation Strategies for Synthetic Products

Following the synthesis of this compound, purification and isolation steps are crucial to remove unreacted starting materials, by-products, and catalysts, yielding a product with the desired purity and quality.

Filtration and Distillation Techniques

Filtration is a common technique used to separate solid impurities from the liquid product. For instance, if catalysts like zinc oxide are used in a heterogeneous manner, they can be removed by filtration at the end of the reaction.

Distillation techniques are employed to separate components based on differences in their boiling points. Fractional distillation is particularly relevant in the context of the raw materials, where it is used to separate tall oil into its fatty acid and rosin acid components. chemtradeasia.comnzic.org.nz Short path distillation is another technique used for refining crude tall oil, which involves saponifying the crude oil, dehydrating it, and then distilling it to separate unsaponifiable matter. google.com

For the purification of the final surfactant product, recrystallization is a viable method. This can involve dissolving the crude product in a suitable solvent, such as hot ethanol, and then allowing it to cool, which causes the purified surfactant to crystallize out while impurities remain in the solution. researchgate.net The crystals can then be separated by filtration. researchgate.net

Impurity Profiling and Removal

Impurity Profiling

The impurity profile of this compound is intrinsically linked to its synthetic route. In the direct amidation process, an excess of the fatty acid is often used to drive the reaction equilibrium towards the product side. wikipedia.org Consequently, the most significant impurity in the final product is typically the unreacted free fatty acid. wikipedia.orgcir-safety.org

Other potential impurities include residual starting materials, such as sodium N-methyltaurate, and various byproducts resulting from decomposition or side reactions at the high temperatures employed during synthesis. wikipedia.orgcir-safety.org Analytical methods like reverse-phase high-performance liquid chromatography (HPLC) are utilized for the separation, identification, and quantification of these impurities. sielc.comresearchgate.net

Table 2: Illustrative Impurity Profile for a Taurate Surfactant (Sodium Methyl Stearoyl Taurate) cir-safety.org

ComponentContent (%)
Active Ingredient (Sodium Methyl Stearoyl Taurate) 64.0%
Free Fatty Acid 29.5%
Sodium N-methyltaurate 2.5%
Other Unspecified Chemicals 4.0%

Impurity Removal

The removal of impurities, particularly residual free fatty acids, is a critical step to enhance the purity and performance of the final product. Several methods can be employed for this purification process.

One common technique involves the neutralization of the reaction mixture with a base, such as calcium hydroxide. researchgate.net This converts the free fatty acids into their corresponding calcium soaps, which are solid and can be readily separated from the liquid product by physical means like centrifugation or filtration. researchgate.net

Another approach is purification through recrystallization. patsnap.com After the initial reaction, the crude product can be dissolved in a suitable solvent system, such as water and cyclohexane. Upon standing, the mixture separates into layers, and the desired product in the aqueous layer can be isolated by recrystallization, followed by filtration and drying. patsnap.com

Extraction presents a further alternative. Free fatty acids can be removed from fats and oils by extracting them with a mixture of a basic organic nitrogen compound and water at a temperature below the boiling point of the organic compound. google.com This method avoids the formation of viscous soapstock that can be difficult to handle. google.com

Advanced Chemical Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Sodium N-methyl-N-tall oil taurate, providing detailed information about the carbon-hydrogen framework. By analyzing the ¹H and ¹³C NMR spectra, it is possible to identify the distinct chemical environments of the nuclei within the molecule's different segments.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of key structural motifs. For the N-methyltaurine moiety, characteristic signals include a singlet for the N-methyl (N-CH₃) protons and two triplets corresponding to the ethylene (B1197577) (-CH₂-CH₂-) bridge. hmdb.cawikipedia.org The tall oil fatty acid portion of the molecule displays a series of signals: complex multiplets in the aliphatic region for the saturated methylene (B1212753) (-CH₂-) groups of the fatty acid chain, distinct signals for allylic and olefinic protons in unsaturated chains (like oleic and linoleic acid), and a terminal methyl (-CH₃) group signal. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton. Key resonances would include those for the N-methyl carbon, the two carbons of the taurine (B1682933) ethyl group, and the sulfonate-bearing carbon. The fatty acid chain is characterized by a signal for the amide carbonyl carbon, multiple signals for the sp³ hybridized carbons of the alkyl chain, and signals for the sp² hybridized carbons of the double bonds in unsaturated components. chemicalbook.com Two-dimensional NMR techniques, such as J-resolved spectroscopy (JRES), can be employed to resolve overlapping signals in the complex aliphatic region of the spectrum, which is particularly useful given the mixture of fatty acids in the tall oil component. nih.gov

Functional Group ¹H Chemical Shift (ppm) (Expected) ¹³C Chemical Shift (ppm) (Expected)
Fatty Acid Terminal -CH₃~0.9~14
Fatty Acid Aliphatic -(CH₂)n-~1.2-1.6~22-32
Fatty Acid Allylic -CH₂-CH=~2.0~27
Fatty Acid Olefinic -CH=CH-~5.3~128-130
N-CH₃ (Methyl Taurate)~2.8-3.0~35-40
N-CH₂- (Taurate)~3.2-3.5~45-50
-CH₂-SO₃ (Taurate)~3.0-3.3~50-55
Amide C=ON/A~172-175

Note: Expected chemical shifts are approximate and can vary based on solvent and specific molecular conformation.

Infrared (IR) and its more advanced variant, Fourier-Transform Infrared (FTIR) spectroscopy, are fundamental techniques for identifying the functional groups present in Sodium N-methyl-N-tall oil taurate. The FTIR spectrum provides a molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds, causing them to vibrate.

The analysis of the FTIR spectrum confirms the key structural components of the surfactant. vietnam12h.com The presence of long alkyl chains from the tall oil fatty acids is indicated by strong absorption bands corresponding to C-H symmetric and asymmetric stretching vibrations. researchgate.netnih.gov The amide linkage, formed between the fatty acid and the N-methyltaurine, is confirmed by a characteristic C=O stretching vibration (Amide I band). The sulfonate group (-SO₃⁻), a defining feature of the taurate headgroup, is identified by its strong and distinct symmetric and asymmetric S=O stretching vibrations. The successful incorporation of the fatty acid into the taurate structure can be monitored by the appearance of the amide band and the disappearance of the carboxylic acid O-H stretch that would be present in the free tall oil fatty acid precursor. nih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Alkyl C-HSymmetric/Asymmetric Stretch2850 - 2960 researchgate.net
Amide C=OStretch (Amide I)1630 - 1680 researchgate.net
Sulfonate S=OAsymmetric/Symmetric Stretch1175 - 1250 / 1050 - 1080 nih.gov
C=C (Unsaturated FA)Stretch~1640-1620 researchgate.net
C-H (cis double bond)Stretch~3008 nih.gov

Mass spectrometry (MS) is a critical analytical tool for determining the molecular weights of the various components within the Sodium N-methyl-N-tall oil taurate mixture and for elucidating their structures through fragmentation analysis. Given the compound's surfactant nature and complexity, it is often coupled with a separation technique like liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of complex surfactant mixtures like Sodium N-methyl-N-tall oil taurate. The liquid chromatography step separates the different N-acyl taurate molecules based on the chain length and degree of unsaturation of their fatty acid tails. wordpress.com A reverse-phase HPLC method, for instance, can effectively separate these components. sielc.com

Following separation, the eluting compounds are ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer. ESI is a soft ionization technique that usually produces intact molecular ions (e.g., [M-Na]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), allowing for the determination of the molecular weight of each individual component in the mixture. nih.gov Tandem mass spectrometry (MS/MS) further fragments these molecular ions, providing structural information. This fragmentation can confirm the presence of the N-methyltaurine headgroup and help identify the specific fatty acid chain attached in each separated peak. nih.govfrontiersin.org This method allows for both the identification and quantification of taurine derivatives in complex matrices. researchgate.netlcms.cz

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), particularly when coupled with a Time-of-Flight (TOF) analyzer, is another valuable technique for characterizing surfactant and polymer-like mixtures. shimadzu.com In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the soft ionization and desorption of the analyte molecules.

This technique can provide a rapid profile of the molecular weight distribution of the different taurate species present in the Sodium N-methyl-N-tall oil taurate sample. shimadzu.com However, the analysis of surfactants by MALDI-MS can be challenging. The surfactant properties of the analyte itself can interfere with the crystallization process and suppress the analyte ion signal, potentially complicating the interpretation of the spectra. nih.govresearchgate.net Despite these challenges, careful selection of the matrix and experimental conditions can allow MALDI-MS to effectively be used for structural analysis, sometimes in conjunction with high-energy collision-induced dissociation (CID) for fragmentation studies. shimadzu.comlsu.edu

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that detects species with unpaired electrons, such as free radicals. While not used for routine characterization of the parent molecule, EPR is the definitive method for studying radical species that could be formed from Sodium N-methyl-N-tall oil taurate or its components under specific conditions, such as exposure to gamma radiation. nih.gov

For instance, studies on irradiated N-methyl taurine have used EPR to identify and characterize the resulting radical species. nih.gov Upon irradiation, species such as the sulfonate radical (SO₃⁻) and carbon-centered radicals (RH•) can be formed. nih.gov The EPR spectrum of a methyl radical (•CH₃) typically shows four lines with a characteristic 1:3:3:1 intensity ratio due to hyperfine coupling of the unpaired electron with the three equivalent protons. testbook.com The precise g-values and hyperfine coupling constants obtained from the EPR spectrum are unique to the specific radical and its environment, allowing for its unambiguous identification. nih.govichtj.waw.pl This technique is therefore crucial for mechanistic studies involving radical intermediates of the N-methyl taurine moiety. youtube.com

Radical Species EPR Signal Characteristics Context of Study Reference
SO₃⁻ radicalAnisotropic g-tensorGamma irradiated N-methyl taurine nih.gov
RH• radicalHyperfine splitting from protonsGamma irradiated N-methyl taurine nih.gov
Methyl radical (•CH₃)Quartet of lines (1:3:3:1 intensity)Radicals trapped in various matrices testbook.com

Mass Spectrometry (MS) Techniques

Chromatographic Separations for Purity and Homologue Distribution

Chromatographic techniques are indispensable for separating and quantifying the various components within the complex mixture that constitutes Sodium N-methyl-N-tall oil taurate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acyl taurates like Sodium N-methyl-N-tall oil taurate. sielc.comnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a more polar solvent mixture. sielc.comresearchgate.net

For the analysis of related compounds like Sodium N-methyl-N-oleoyltaurate, a typical mobile phase consists of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The long hydrocarbon tails of the tall oil fatty acid moieties interact with the nonpolar stationary phase, and by varying the solvent gradient, homologues with different chain lengths and degrees of unsaturation can be effectively separated. researchgate.net

Detection is often achieved using a UV detector, especially after derivatization to introduce a chromophore, or more advanced detectors like mass spectrometry (MS) for detailed structural information and quantification. researchgate.netresearchgate.net UPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry) methods have been developed for the sensitive and specific quantification of N-acyl taurines in various matrices. nih.gov

Table 1: Illustrative HPLC Conditions for N-Acyl Taurate Analysis

ParameterConditionSource
Column Newcrom R1, Newcrom C18, Ultrasphere C8 sielc.comresearchgate.net
Mobile Phase Acetonitrile, Water, Phosphoric Acid/Formic Acid sielc.com
Detection UV/Vis, Mass Spectrometry (MS) researchgate.netresearchgate.net
Application Separation of homologues, impurity profiling sielc.comresearchgate.net

This table is for illustrative purposes; specific conditions may vary based on the exact nature of the sample and analytical goals.

To improve the detection and separation of taurates and their precursors by chromatography, derivatization is a common strategy. This is particularly useful when the native molecule lacks a strong chromophore for UV detection or has poor volatility for gas chromatography (GC). sigmaaldrich.com

For HPLC analysis, derivatizing agents that introduce a UV-absorbing or fluorescent tag are used. For instance, weak anionic surfactants based on N-acyl amino acids have been derivatized using 2,4'-dibromoacetophenone (B128361) to yield 4'-bromophenacyl esters, which are readily detected by a UV/Vis detector. researchgate.net Another approach involves using reagents like N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), a derivative of Marfey's reagent, for the chiral separation and detection of amino acids and their N-methyl derivatives. nih.govnih.gov For taurine analysis specifically, o-phthalaldehyde (B127526) (OPA) is a widely used pre-column derivatization reagent that forms a fluorescent isoindole derivative in the presence of a reducing agent. researchgate.net

For GC analysis of the precursor fatty acids, they are typically converted to more volatile esters, such as fatty acid methyl esters (FAMEs), through reaction with reagents like diazomethane (B1218177) or N,N-dimethylformamide dimethylacetal. oup.com

Table 2: Common Derivatization Reagents for Taurates and Precursors

ReagentAnalyte TypePurposeDetection MethodSource
o-phthalaldehyde (OPA) Primary amines (e.g., taurine)Enhance fluorescenceFluorescence researchgate.net
2,4'-dibromoacetophenone Carboxylic acidsEnhance UV absorptionUV/Vis researchgate.net
N,N-dimethylformamide dimethylacetal Fatty acidsIncrease volatilityGC-FID, GC-MS oup.com
FDNP-Val-NH2 Amino acids and N-methyl derivativesChiral separation, enhance UV absorptionUV/Vis nih.govnih.gov

Chemo-Analytical Methods for Specific Parameters

Beyond chromatographic techniques, classical wet chemistry methods remain crucial for characterizing the fatty acid precursors of Sodium N-methyl-N-tall oil taurate and for the quantitative analysis of the final product.

The quality of the tall oil fatty acid (TOFA) used as a precursor is critical to the final product's composition. Two key parameters for characterizing TOFA are the acid number and the saponification value.

The acid number is a measure of the free fatty acids present in a sample. It is defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the chemical substance. For tall oil, the acid number can vary depending on the source of the wood; for pure pines, it can be in the range of 160–165, while for a mix of softwoods and hardwoods, it might be 125–135. wikipedia.orgatamanchemicals.com

The saponification value is a measure of the total acid content, including both free fatty acids and esterified fatty acids. noviams.com It is defined as the number of milligrams of KOH required to saponify one gram of fat. wikipedia.org This value provides an indication of the average molecular weight of the fatty acids in the sample; a higher saponification value suggests a lower average molecular weight. wikipedia.org The determination involves refluxing a known weight of the sample with an excess of alcoholic KOH and then titrating the unreacted KOH with a standard acid. noviams.com

Table 3: Typical Acid and Saponification Values for Tall Oil Fatty Acids (TOFA)

ParameterTypical Range (mgKOH/g)SignificanceSource
Acid Value 195 - 209Measures free fatty acid content achilleschem.com
Saponification Value 196 - 208Measures total (free + esterified) fatty acid content achilleschem.com

These values are typical for commercially available TOFA and can vary.

The quantitative analysis of Sodium N-methyl-N-tall oil taurate aims to determine the concentration of the active ingredient and to identify and quantify any impurities. HPLC is a primary tool for this purpose, allowing for the separation and quantification of the main N-acyl taurate components from unreacted starting materials and by-products. sielc.comnih.gov

Impurities in the final product can originate from the raw materials or from the manufacturing process. For instance, unreacted tall oil fatty acids and sodium N-methyltaurate can be present. cir-safety.org The composition of the tall oil itself is complex, containing not only fatty acids (like oleic and linoleic acid) but also resin acids and unsaponifiable materials such as sterols and fatty alcohols. wikipedia.orgresearchgate.net These can potentially carry through the synthesis process.

A combination of chromatographic and spectroscopic methods is often employed for comprehensive analysis. Gas chromatography can be used to analyze the fatty acid distribution of the raw material. oup.comrjas.ro For the final product, HPLC coupled with mass spectrometry (HPLC-MS) is particularly powerful, as it provides not only quantitative data but also structural confirmation of the active ingredient and any detected impurities. nih.govresearchgate.net For example, a study on a related compound, sodium methyl stearoyl taurate, reported a composition of 64.0% active ingredient, 29.5% free fatty acid, and 2.5% sodium N-methyltaurate. cir-safety.org

Physicochemical Behavior and Mechanistic Studies of Aqueous and Non Aqueous Systems

Micellization Thermodynamics and Critical Micelle Concentration (CMC) Investigations

The self-assembly of surfactant molecules into organized structures known as micelles is a cornerstone of their utility. This process is driven by a delicate balance of thermodynamic forces. The Critical Micelle Concentration (CMC) is a key parameter, representing the specific concentration at which micelle formation begins. wikipedia.org Below the CMC, surfactant molecules exist predominantly as individual monomers, but as the concentration increases past the CMC, additional molecules aggregate into micelles. wikipedia.orgyoutube.com This aggregation behavior is crucial for the surfactant's role in cleaning, emulsification, and solubilization.

The thermodynamics of micellization for ionic surfactants are governed by changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m). ajchem-a.comresearchgate.net Generally, micellization is a spontaneous process, indicated by a negative Gibbs free energy of micellization. ajchem-a.com This spontaneity is often driven by the hydrophobic effect; the hydrocarbon tails of the surfactant molecules are expelled from the water structure, leading to an increase in the entropy of the surrounding water molecules, which is a major driving force for the aggregation. wikipedia.org

Influence of Concentration on Aggregation Behavior

The concentration of Sodium-N-methyl-N-tall oil taurate in a solution is the primary determinant of its state of aggregation.

Below the CMC : At very low concentrations, the surfactant molecules are dissolved as individual monomers. Some of these monomers will migrate to interfaces, such as the air-water surface, initiating a reduction in surface tension. wikipedia.org

At the CMC : As the concentration increases to the CMC, the interface becomes saturated with monomers, and they begin to self-assemble in the bulk of the solution into micelles. At this point, properties of the solution like surface tension, conductivity, and viscosity change abruptly. youtube.com

Above the CMC : With further increases in concentration beyond the CMC, the monomer concentration in the bulk solution remains relatively constant at the CMC value. wikipedia.org Nearly all additional surfactant molecules form new micelles, leading to a rapid increase in the number of micelles present in the solution. youtube.com The shape and size of these aggregates can also evolve with increasing concentration, potentially transitioning from spherical micelles to more complex structures like wormlike micelles.

Impact of Amide Bond and Alkyl Chain Structure on CMC

The specific molecular architecture of this compound directly influences its CMC. The key structural features are the hydrophobic tall oil fatty acid chain and the hydrophilic N-methyl taurate headgroup connected by an amide bond.

Alkyl Chain Structure : The hydrophobic tail of this surfactant is derived from tall oil, which is a mixture of long-chain fatty acids, primarily oleic acid (C18:1) and linoleic acid (C18:2). cosmeticsinfo.org The length and degree of unsaturation of these alkyl chains are critical. Generally, for ionic surfactants, increasing the length of the hydrophobic alkyl chain leads to a lower CMC because the molecules have a greater tendency to escape the aqueous environment and aggregate. wikipedia.org The presence of double bonds (unsaturation) in the oleic and linoleic components introduces kinks in the chain, which can affect the packing efficiency of the molecules within the micelle.

SurfactantAlkyl Chain SourceStatic Surface Tension (1% aq. solution)General CMC Trend
Sodium Methyl Oleoyl TaurateOleic Acid (C18:1)35 mN/m formulation.org.ukLonger, more hydrophobic chains generally result in a lower CMC. The presence of the polar amide group can slightly increase the CMC compared to non-amide surfactants with the same alkyl chain.
Sodium Methyl Cocoyl TaurateCoconut Fatty Acid (C8-C18)37 mN/m formulation.org.uk

Interfacial Phenomena and Surface Activity Mechanisms

The defining characteristic of a surfactant is its ability to adsorb at interfaces and alter the forces present. This surface activity is the mechanism behind its function as a detergent, wetting agent, and emulsifier.

Interfacial Tension Reduction at Liquid-Liquid and Liquid-Air Interfaces

This compound is effective at reducing the interfacial tension (IFT) at both liquid-air (surface tension) and liquid-liquid (e.g., oil-water) interfaces.

Mechanism : When dissolved in water, the amphiphilic molecules arrange themselves at the interface. The hydrophobic tall oil tails orient themselves away from the water—into the air or into an oil phase—while the hydrophilic sulfonate headgroups remain in the water. uniba.sk This molecular arrangement disrupts the cohesive energy at the interface, leading to a significant reduction in interfacial tension. Below the CMC, IFT decreases sharply with increasing surfactant concentration. wikipedia.org Once the CMC is reached and the interface is saturated with surfactant molecules, the IFT remains relatively constant at a low value. wikipedia.org

Effectiveness : Taurate surfactants are known for their ability to maintain performance even in the presence of fats and oils, making them effective emulsifiers for oil-in-water emulsions. wikipedia.org The unsaturated fatty acid tails derived from tall oil, being flexible, can create disordered interfacial films. Studies suggest that such disordered films are more effective at reducing water/oil IFT than highly ordered films formed by saturated-tail surfactants.

The following table shows the surface tension of aqueous solutions for key taurate surfactants, demonstrating their ability to reduce the surface tension of water from approximately 72 mN/m.

SurfactantConcentrationInterfaceSurface Tension (mN/m)
Sodium Methyl Oleoyl Taurate1% in waterAir-Water35 formulation.org.uk
Sodium Methyl Cocoyl Taurate1% in waterAir-Water37 formulation.org.uk

Adsorption Behavior at Interfaces

The adsorption of this compound molecules at an interface is a dynamic process. The efficiency of adsorption can be described by parameters such as the maximum surface excess concentration (Γmax) and the minimum area per molecule (Amin).

Adsorption Mechanism : The primary driving force for adsorption at an oil-water interface is the hydrophobic interaction between the tall oil tails and the non-polar oil phase. This leads to the formation of a densely packed monomolecular layer. At a solid-liquid interface, the adsorption can be more complex, potentially involving interactions between the surfactant's hydrophobic tail and oily soils on the surface, or electrostatic interactions between the anionic headgroup and a charged surface.

Packing and Molecular Area : The molecular structure influences how tightly the surfactant molecules can pack at an interface. The unsaturated and mixed chain lengths of the tall oil tails in this compound likely lead to less dense packing compared to a surfactant with a single, saturated linear chain. This results in a larger area occupied by each molecule (Amin) at the interface. The bulky N-methyl taurate headgroup also contributes to the spatial requirements of the molecule, influencing the packing density.

Rheological Properties of Solutions and Dispersions

Rheology is the study of the flow and deformation of matter. The rheological properties of solutions containing this compound, such as viscosity, are critical for product formulation, stability, and sensory experience.

Solutions of surfactants can exhibit complex rheological behavior. At low concentrations, they typically behave as simple Newtonian fluids, where viscosity is independent of the shear rate. However, above the CMC, the formation and interaction of micelles can lead to significant changes in viscosity and non-Newtonian behavior.

Chemical Stability and Degradation in Solution

The chemical stability of this compound in solution is primarily governed by the integrity of its amide bond. This bond links the N-methyltaurine head group to the tall oil fatty acid tail. Amide bonds are generally more resistant to chemical cleavage than ester bonds, but they can undergo hydrolysis under certain conditions.

The amide linkage in this compound is susceptible to hydrolysis when exposed to acidic or alkaline (basic) environments, particularly at elevated temperatures. This chemical reaction involves the cleavage of the amide bond by a water molecule, resulting in the degradation of the surfactant.

Acidic Hydrolysis : In an acidic solution, the oxygen atom of the amide's carbonyl group is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The reaction is acid-catalyzed, and kinetic studies on similar molecules show that the rate of hydrolysis is dependent on the hydrogen-ion concentration (pH). nih.gov The hydrolysis products are the free tall oil fatty acids and N-methyltaurine.

Alkaline Hydrolysis : In an alkaline environment, the amide is attacked by a hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water. This process, known as saponification for esters, also cleaves the amide bond. The reaction follows second-order kinetics and results in the formation of the sodium salt of the tall oil fatty acids (a soap) and N-methyltaurine. epa.govwikipedia.org

Table 2: Summary of Amide Hydrolysis for this compound

EnvironmentCatalystPrimary ReactantsProducts
Acidic H⁺Surfactant + H₂OTall Oil Fatty Acid + N-Methyltaurine
Alkaline OH⁻Surfactant + OH⁻Sodium Salt of Tall Oil Fatty Acid + N-Methyltaurine

Studies on the analogous Sodium N-methyl-N-oleyl taurate show a distinct difference in how various salts interact with its micelles. researchgate.net Salts with counterions that are capable of penetrating the hydrophobic interior of the micelles, such as sodium salicylate, are highly effective at promoting micellar growth and increasing viscosity. researchgate.net In contrast, salts with non-binding counterions, like sodium chloride, have a much smaller, more colligative effect on the micellar structure and solution properties. researchgate.netepa.gov

The specific nature of the ionic species is key. The interactions are thought to involve the formation of loose Van der Waals complexes between the surfactant and the added species. epa.gov Organic ions, whether anionic or cationic, can produce specific and significant effects, while simple alkali halide salts tend to have a more general, less pronounced impact. epa.gov This indicates that the structure and charge of surrounding ions can be used to modulate the physicochemical properties of the surfactant solution for specific applications.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of individual surfactant molecules. These calculations can elucidate geometric parameters (bond lengths and angles), thermodynamic properties, and electronic properties, which are crucial for understanding surfactant behavior.

For a representative molecule like Sodium N-methyl-N-oleoyltaurate, DFT calculations can optimize the molecular geometry and compute key electronic descriptors. aljest.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. tandfonline.com A smaller gap suggests higher reactivity. aljest.net

These calculations provide a foundational understanding of how the surfactant molecule will interact with other molecules, such as water, oil, and other surfactant monomers. For instance, DFT studies on similar anionic surfactants have been used to investigate their interaction with water molecules, revealing the formation and stability of hydration shells around the hydrophilic headgroup. researchgate.net

Table 1: Exemplary Data from Quantum Chemical Calculations for a Taurate Surfactant

ParameterDescriptionPotential Finding
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the tendency to donate electrons; important for adsorption processes.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the tendency to accept electrons; relates to reactivity with electrophiles.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap suggests higher chemical reactivity and lower kinetic stability. tandfonline.com
Dipole Moment Measure of the overall polarity of the moleculeInfluences solubility, intermolecular interactions, and self-assembly.
Mulliken Charges Distribution of atomic charges across the moleculeReveals the location of electrophilic and nucleophilic sites for potential reactions. tandfonline.com

This table is illustrative and represents the type of data that can be generated through DFT calculations for surfactants.

Molecular Dynamics (MD) Simulations for Aggregation and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For surfactants, MD simulations are invaluable for understanding processes like micelle formation, adsorption at interfaces, and the solubilization of oils. rsc.org These simulations model the interactions between thousands to millions of atoms over time, providing a dynamic picture of the surfactant system. frontiersin.org

In a typical MD simulation of Sodium N-methyl-N-tall oil taurate in water, the surfactant molecules would be observed to self-assemble into spherical or other forms of aggregates (micelles) above a certain concentration, known as the critical micelle concentration (CMC). titech.ac.jp The hydrophobic tall oil fatty acid tails would aggregate to form the core of the micelle, minimizing their contact with water, while the hydrophilic N-methyltaurine headgroups would form the outer corona, interacting with the surrounding water molecules. titech.ac.jp

MD simulations can be used to calculate key properties such as:

Interfacial Tension (IFT): Simulating the interface between oil and water phases with and without the surfactant allows for the calculation of IFT reduction, a primary measure of surfactant efficiency. nih.govrsc.org

Aggregate Morphology: Visualizing the simulation trajectory reveals the size and shape of the micelles formed. frontiersin.org

Solvation and Hydration: The distribution and dynamics of water molecules around the surfactant headgroups can be analyzed in detail. nih.gov

Studies on similar systems, like sodium oleate (B1233923) in water, have successfully used MD simulations to predict phase behavior and the formation of various liquid crystalline phases, which are crucial for product formulation. nih.gov

Table 2: Typical Parameters and Outputs of MD Simulations for Surfactant Systems

Simulation Input/ParameterDescriptionSimulation Output/Insight
Force Field (e.g., GROMOS, CHARMM) A set of parameters describing the potential energy of the system's particles.Determines the accuracy of the simulated interactions.
Water Model (e.g., SPC, TIP3P) Defines the geometry and interaction parameters of water molecules.Crucial for accurately representing hydration and hydrophobic effects.
System Composition Number of surfactant, water, and oil molecules in the simulation box.Allows for studying concentration-dependent effects like micellization.
Ensemble (e.g., NVT, NPT) Statistical ensemble defining the thermodynamic state (e.g., constant temperature, pressure).Ensures the simulation samples relevant physical conditions.
Simulation Time The duration over which the system's evolution is tracked.Must be long enough to observe the phenomena of interest, such as micelle formation. frontiersin.org

This table outlines the general setup and potential results from an MD simulation study of a surfactant.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.gov By developing a mathematical model, QSPR can predict the properties of new or untested compounds, accelerating the design and screening of effective surfactants. nih.gov

For a surfactant like Sodium N-methyl-N-tall oil taurate, a QSPR model could be developed to predict key performance indicators such as its critical micelle concentration (CMC), surface tension at the CMC (γ_cmc), or its hydrophile-lipophile balance (HLB) number. nih.govmdpi.com

The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for a set of known surfactants. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) or graph neural networks (GNN), are used to build a model that links the descriptors to the experimental property. nih.govvt.edu

Validation: The model's predictive power is tested on a separate set of compounds not used in the model development. nih.gov

Recent advances using GNNs have shown high accuracy in predicting surfactant properties like CMC and γ_cmc across various surfactant types. mdpi.comscilit.com

Table 3: Potential QSPR Model Components for Surfactant Property Prediction

Molecular Descriptors (Inputs)Predicted Property (Output)Modeling Technique
Molecular Weight, Molecular Area, Dipole Moment, HOMO/LUMO energies nih.govCritical Micelle Concentration (CMC)Multiple Linear Regression (MLR)
Topological Indices, Quantum Chemical Descriptors nih.govHydrophile-Lipophile Balance (HLB)Support Vector Machine (SVM)
Molecular Graph RepresentationSurface Tension (γ_cmc), Max. Packing Density (Γ_max) mdpi.comGraph Neural Network (GNN)

This table illustrates the components of a QSPR study, linking molecular features to macroscopic properties.

Intermolecular Interaction Analysis within Aggregated Structures

Understanding the non-covalent interactions within surfactant aggregates is crucial for explaining their stability and function. MD simulations are the primary tool for this analysis. By examining the trajectories from these simulations, one can quantify the various intermolecular forces at play.

The key interactions governing the formation and stability of a Sodium N-methyl-N-tall oil taurate micelle are:

Hydrophobic Interactions: The primary driving force for micellization. The nonpolar tall oil fatty acid tails are driven out of the water network to minimize the disruption of water-water hydrogen bonds, leading them to aggregate in the micelle core.

Hydrogen Bonding: The sulfonate group and amide linkage in the hydrophilic head can form hydrogen bonds with surrounding water molecules. The number and lifetime of these hydrogen bonds are critical for the stability of the micelle-water interface. nih.gov

Electrostatic Interactions: These include the repulsion between the negatively charged sulfonate headgroups at the micelle surface and the attraction between these headgroups and positive counterions (Na+) in the solution. These repulsions influence the micelle's size and shape.

Van der Waals (vdW) Interactions: These are attractive forces that are significant within the densely packed hydrophobic core of the micelle, contributing to its cohesive energy. nih.gov

Analysis tools like the Radial Distribution Function (RDF) can be calculated from MD simulation data to provide quantitative information on the probability of finding one atom or molecule at a certain distance from another, offering detailed insight into the structuring of water and ions around the micelle. nih.gov

Table 4: Key Intermolecular Interactions in a Taurate Surfactant Micelle

Interaction TypeInteracting GroupsRole in Aggregation
Hydrophobic Effect Fatty acid tails and waterPrimary driving force for micelle formation.
Hydrogen Bonding Sulfonate/Amide headgroups and waterStabilizes the micelle-water interface. nih.gov
Ionic Repulsion Between negatively charged sulfonate headgroupsOpposes aggregation; influences micelle size and shape.
Ion-Dipole Attraction Sulfonate headgroups and Na+ counterionsShields headgroup repulsion, promoting micelle stability.
Van der Waals Forces Between fatty acid tails in the coreContributes to the cohesive energy and stability of the core. nih.gov

This table summarizes the fundamental forces that dictate the self-assembly and structure of surfactant micelles in solution.

Advanced Chemical Applications and Material Science Contributions Non Biological, Non Safety

Emulsification and Dispersion Mechanisms in Non-Aqueous and Industrial Formulations

The primary function of Sodium-N-methyl-N-tall oil taurate in industrial formulations is as an emulsifier and dispersing agent. smolecule.comhaz-map.com Its effectiveness stems from its anionic nature and its structure, which features a long, flexible hydrocarbon tail derived from tall oil fatty acids and a sulfonate headgroup. wikipedia.org This structure allows it to reduce the interfacial tension between immiscible liquids (like oil and water) or between a liquid and a solid, facilitating the formation of stable emulsions and dispersions. smolecule.com

In industrial applications such as cleaners and pesticide formulations, the compound adsorbs at the interface, creating a barrier that prevents droplets or particles from coalescing. haz-map.com The N-methyltaurine headgroup contributes to its stability across a wide pH range (from approximately 2 to 10), a crucial property for formulations that may be acidic or alkaline. wikipedia.org Furthermore, its compatibility with hard water and its ability to function synergistically with other types of surfactants enhance its utility in complex industrial mixtures. smolecule.comwikipedia.org

In the realm of polymer chemistry, surfactants are critical for emulsion polymerization, a process where monomer droplets are emulsified in a continuous phase (typically water). While direct studies detailing this compound's specific use in this context are not prevalent, the properties of similar taurate surfactants suggest a significant potential role. Anionic surfactants like this compound are essential for stabilizing the initial monomer emulsion and the growing polymer particles, preventing their aggregation and ensuring a stable latex is formed. techscience.cn

The presence of this compound at the surface of the polymer particles would provide electrostatic and steric stabilization. Its ability to maintain emulsion stability under varying temperatures and pH conditions is particularly advantageous for controlling polymerization reactions and for the shelf-life of the resulting resin or latex product. smolecule.com The use of bio-based surfactants derived from sources like tall oil is also a key aspect of developing more sustainable polymer systems, including two-component polymer foams, coatings, and resins. mdpi.comresearchgate.net

Interfacial Engineering in Material Composites and Coatings

By adsorbing onto the surface of a filler (e.g., minerals, glass fibers) or pigment, the surfactant modifies its surface energy. The hydrophobic tall oil tail can interact favorably with the polymer matrix, while the hydrophilic headgroup ensures proper dispersion of the filler within the formulation. This improved dispersion prevents agglomeration, leading to more uniform and defect-free coatings and composites with enhanced adhesion, strength, and durability. Research into polymers derived from tall oil has shown their suitability for creating composite matrices and coatings, underscoring the inherent compatibility of tall oil-based molecules with these applications. mdpi.comnih.gov

Chemical Role in Enhanced Oil Recovery (EOR) Formulations

Enhanced Oil Recovery (EOR) encompasses techniques used to increase the amount of crude oil extracted from a reservoir after primary and secondary recovery methods have been exhausted. Chemical EOR often involves injecting surfactant formulations to mobilize trapped oil. researchgate.net Anionic surfactants like this compound play a crucial chemical role in this process. upichem.com

The primary mechanism is the drastic reduction of interfacial tension (IFT) between the injected aqueous fluid and the crude oil trapped in the porous reservoir rock. researchgate.net By lowering the IFT, the capillary forces holding the oil in place are overcome, allowing it to be displaced and mobilized toward production wells. Furthermore, these surfactants can alter the wettability of the reservoir rock, making it more water-wet, which helps to release the oil film from the rock surface. researchgate.net The formation of microemulsions—thermodynamically stable mixtures of oil, water, and surfactant—is another key aspect that improves the microscopic displacement efficiency. nih.gov The robustness of taurate-based surfactants in high salinity and high-temperature conditions, which are common in oil reservoirs, makes them promising candidates for EOR formulations. wikipedia.orggoogle.com

Development of Bio-based Polymers and Resins from Tall Oil Derivatives (e.g., Thermosets)

Tall oil is a valuable renewable feedstock for the chemical industry, providing a platform for developing sustainable bio-based polymers and resins. researchgate.net Significant research has been conducted on converting tall oil fatty acids into functional monomers for the synthesis of thermosetting polymers, which are rigid, insoluble materials with a three-dimensional network structure. techscience.cn

One promising route is the Michael addition reaction, where acetoacetates derived from tall oil polyols react with various acrylates. mdpi.comnih.gov This method avoids the use of hazardous isocyanates associated with polyurethane production. researchgate.net The resulting tall oil-based polymers exhibit a wide range of tunable thermal and mechanical properties, making them competitive with petroleum-based materials. mdpi.com These bio-based polymers are thermally stable up to 300 °C and can be formulated for use as two-component polymer foams, coatings, resins, and composite matrices. researchgate.netnih.gov

The tables below summarize research findings on the properties of such bio-based polymers derived from tall oil, demonstrating their potential as sustainable alternatives to conventional plastics.

Table 1: Thermal and Mechanical Properties of Tall Oil-Based Polymers This table presents data from dynamic mechanical analysis (DMA) and tensile testing of polymers synthesized from tall oil derivatives, showcasing the range of properties achievable by varying the constituent monomers.

Polymer Composition (Acetoacetate + Acrylate)Glass Transition Temperature (Tg) (°C)Tensile Modulus (MPa)Tensile Strength (MPa)
EIRTOFA_TMP_AA + BPAEDA36.52411
EIRTOFA_TMP_AA + TMPTA57.3225040
EIRTOFA_TMP_AA + PETA63.4237044
NEO380_AA + BPAEDA29.884
NEO380_AA + TMPTA53.6233041
NEO380_AA + PETA60.1271052
Data sourced from research on bio-based polymer development from tall oil fatty acids. mdpi.comnih.gov

Future Research and Emerging Paradigms in Sodium N-methyl-N-tall oil taurate Chemistry

The ongoing pursuit of sustainable and high-performance chemical technologies has brought renewed focus to surfactants derived from renewable feedstocks. Among these, Sodium N-methyl-N-tall oil taurate, an anionic surfactant synthesized from the natural product tall oil, is poised for significant advancements. This article explores the future research directions and emerging paradigms that are set to unlock the full potential of this versatile compound. The focus will be on innovative synthetic methodologies, deeper mechanistic understanding of its self-assembly, the application of sophisticated analytical techniques, the development of predictive models, and the expansion into novel, sustainable applications.

Q & A

Q. How is Sodium-N-methyl-N-tall oil taurate synthesized, and what analytical methods confirm its structural integrity?

The compound is synthesized via amidation of tall oil fatty acids with sodium N-methyltaurine, typically yielding a 20% aqueous solution. Structural confirmation involves Fourier-transform infrared spectroscopy (FTIR) to identify amide bond formation (C=O stretch at ~1650 cm⁻¹) and nuclear magnetic resonance (NMR) for methyl group characterization. Titration with sodium hydroxide (adjusted for sample size if titrant volume is <2 mL) quantifies free fatty acids and validates purity .

Q. What standardized methods quantify this compound in aqueous systems?

Gravimetric analysis after solvent extraction or titration with 0.1 N NaOH (adjusted for low-concentration samples) is standard. For environmental studies, high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is recommended to separate taurate derivatives from interfering salts. Pre-column derivatization with ninhydrin enhances sensitivity .

Q. How does the amidation reaction influence the surfactant properties of this compound?

The amide bond enhances hydrolytic stability compared to ester-based surfactants. Critical micelle concentration (CMC) is determined via surface tension measurements (e.g., pendant drop method), while foam stability is tested using Ross-Miles apparatus. Tailoring the tall oil fatty acid chain length (C18–C22) modulates hydrophobicity and interfacial activity .

Advanced Research Questions

Q. How to design forward osmosis experiments assessing this compound in CO₂ capture systems?

Key parameters include:

  • Draw solution : 20% taurate solution with 0.1–0.5 M carbonate buffer.
  • Feed solution : Simulated saline or lake water (conductivity 10–50 mS/cm).
  • Flux metrics : Water flux (L/m²h) via mass change; taurate flux (g/m²h) via HPLC.
  • Temperature : 25–40°C to mimic industrial conditions. Reference Specific Reverse Amine Flux (SRAF ≤1.0 g/L) to evaluate taurate leakage .

Q. What methodologies reconcile discrepancies in taurate flux data between lab and pilot-scale studies?

Apply scaling factors (e.g., membrane area-to-volume ratio) and computational fluid dynamics (CFD) to model shear stress differences. Validate using pilot data from Table 17 ( ), focusing on SRAF thresholds. Statistical tools like ANOVA identify outliers caused by variable CO₂ loading or ionic strength .

Q. How to model the environmental impact of this compound discharge using reverse amine flux data?

Use SRAF values (g/L) from forward osmosis experiments to estimate taurate accumulation in aquatic systems. Pair with biodegradation assays (OECD 301F) to calculate half-life. Ecotoxicity is modeled via QSAR (Quantitative Structure-Activity Relationship) for Daphnia magna (LC50 >10 mg/L indicates low risk) .

Data Contradiction Analysis

Q. Why do lab-scale taurate flux values differ from industrial field data?

Lab studies often use idealized conditions (e.g., DI water), whereas field data include fouling agents (e.g., Ca²⁺, Mg²⁺) that reduce membrane permeability. Adjust models by incorporating scaling inhibitors (e.g., polyacrylic acid) and testing synthetic brine solutions with 500–1000 ppm divalent cations .

Experimental Design Tables

Parameter Lab-Scale (Bench) Pilot-Scale (Field)
Membrane Area0.1 m²10 m²
Feed Solution Conductivity10 mS/cm50 mS/cm
Taurate Concentration (Draw)200 g/L200 g/L
SRAF Threshold0.75 g/L1.0 g/L
Temperature25°C40°C

Adapted from Tables 17–18 ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.